molecular formula C9H14O2 B2841001 2-(2-Bicyclo[4.1.0]heptanyl)acetic acid CAS No. 1544602-07-4

2-(2-Bicyclo[4.1.0]heptanyl)acetic acid

Cat. No.: B2841001
CAS No.: 1544602-07-4
M. Wt: 154.209
InChI Key: MNDZEIOZKVKLCY-UHFFFAOYSA-N
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Description

2-(2-Bicyclo[4.1.0]heptanyl)acetic acid is a bicyclic compound characterized by a unique structural framework. This compound is notable for its rigid bicyclic structure, which imparts distinct chemical properties and reactivity. It is used in various fields of scientific research due to its stability and reactivity.

Scientific Research Applications

2-(2-Bicyclo[4.1.0]heptanyl)acetic acid is utilized in various scientific research applications:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigating its effects on biological systems and potential as a biochemical probe.

    Medicine: Exploring its potential therapeutic applications due to its unique structure.

    Industry: Used in the synthesis of polymers and other industrial chemicals.

Safety and Hazards

The safety data sheet for acetic acid, a related compound, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces, take precautionary measures against static discharge, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Bicyclo[4.1.0]heptenes, which are readily accessible molecules via the transition metal-catalyzed cycloisomerization of 1,6-enynes, have served as useful building blocks in organic synthesis . These molecules can undergo a variety of transformations, which can be used to produce a variety of new compounds . This suggests potential future directions for research and development in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bicyclo[4.1.0]heptanyl)acetic acid typically involves the following steps:

    Diels-Alder Reaction: The initial step often involves a Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclic core.

    Functional Group Transformation:

Industrial Production Methods: Industrial production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation of precursors.

    High-Pressure Reactions: Employing high-pressure conditions to drive the formation of the bicyclic structure efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bicyclo[4.1.0]heptanyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens or nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Mechanism of Action

The mechanism by which 2-(2-Bicyclo[4.1.0]heptanyl)acetic acid exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate biochemical pathways, influencing cellular processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

    Bicyclo[2.2.1]heptane Derivatives: These compounds share a similar bicyclic structure but differ in functional groups.

    Norbornane Derivatives: Another class of bicyclic compounds with distinct reactivity.

Uniqueness: 2-(2-Bicyclo[4.1.0]heptanyl)acetic acid is unique due to its specific bicyclic framework and the presence of the acetic acid moiety, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds.

This detailed overview provides a comprehensive understanding of 2-(2-Bicyclo[410]heptanyl)acetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-bicyclo[4.1.0]heptanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)5-7-3-1-2-6-4-8(6)7/h6-8H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDZEIOZKVKLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2C(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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